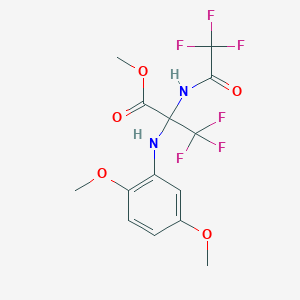
Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, amino, and trifluoroacetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common synthetic route involves the following steps:
Preparation of the Core Structure: The core structure can be synthesized through a series of reactions involving the condensation of appropriate starting materials. For example, the reaction between 2,5-dimethoxyaniline and a suitable trifluoromethyl ketone can form the core structure.
Introduction of Functional Groups: The trifluoroacetamido group can be introduced through an acylation reaction using trifluoroacetic anhydride. The methoxy groups are typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the trifluoroacetamido group, converting it to an amine. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups. Reagents such as sodium methoxide can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of quinones, while reduction can yield amines
Scientific Research Applications
Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure and functional groups.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. The trifluoroacetamido group can enhance the binding affinity through hydrogen bonding and hydrophobic interactions. The methoxy groups can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate: Similar structure but lacks the trifluoroacetamido group.
Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate is unique due to the presence of both trifluoroacetamido and methoxy groups, which contribute to its distinct chemical reactivity and potential applications. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H14F6N2O5 |
|---|---|
Molecular Weight |
404.26 g/mol |
IUPAC Name |
methyl 2-(2,5-dimethoxyanilino)-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C14H14F6N2O5/c1-25-7-4-5-9(26-2)8(6-7)21-12(11(24)27-3,14(18,19)20)22-10(23)13(15,16)17/h4-6,21H,1-3H3,(H,22,23) |
InChI Key |
CGILOFDIAOOJKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















